Cas no 62575-61-5 (4H-1,2,4-Triazole, 3,3'-methylenebis[4-(4-methylphenyl)-5-(propylthio)-)

4H-1,2,4-Triazole, 3,3'-methylenebis[4-(4-methylphenyl)-5-(propylthio)- structure
62575-61-5 structure
Product Name:4H-1,2,4-Triazole, 3,3'-methylenebis[4-(4-methylphenyl)-5-(propylthio)-
CAS No:62575-61-5
MF:C25H30N6S2
MW:478.675901889801
CID:439658
PubChem ID:12330352
Update Time:2025-04-19

4H-1,2,4-Triazole, 3,3'-methylenebis[4-(4-methylphenyl)-5-(propylthio)- Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylphenyl)-3-[[4-(4-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole
    • 62575-61-5
    • 3,3'-Methylenebis[4-(4-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
    • Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
    • DTXSID40490461
    • 4H-1,2,4-Triazole, 3,3'-methylenebis[4-(4-methylphenyl)-5-(propylthio)-
    • Inchi: 1S/C25H30N6S2/c1-5-15-32-24-28-26-22(30(24)20-11-7-18(3)8-12-20)17-23-27-29-25(33-16-6-2)31(23)21-13-9-19(4)10-14-21/h7-14H,5-6,15-17H2,1-4H3
    • InChI Key: QCRLOLSSUMQLLN-UHFFFAOYSA-N
    • SMILES: S(CCC)C1=NN=C(CC2=NN=C(N2C2C=CC(C)=CC=2)SCCC)N1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 478.1977
  • Monoisotopic Mass: 478.19733733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 61.42
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